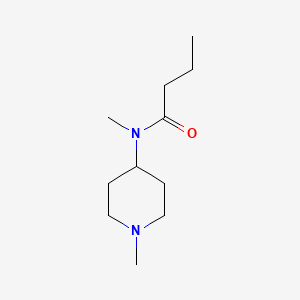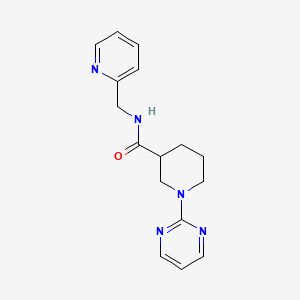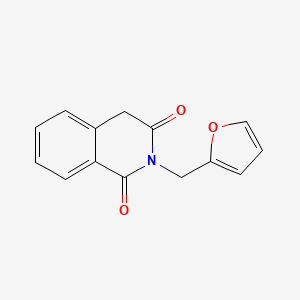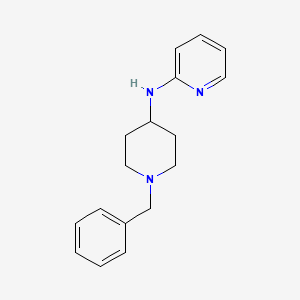
N-methyl-N-(1-methylpiperidin-4-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(1-methylpiperidin-4-yl)butanamide, also known as MPHP, is a synthetic cathinone that belongs to the class of psychoactive substances. It is a designer drug that has gained popularity in recent years due to its stimulant properties. MPHP is a white crystalline powder that is soluble in water and has a molecular weight of 219.33 g/mol.
Mecanismo De Acción
N-methyl-N-(1-methylpiperidin-4-yl)butanamide acts as a potent stimulant that increases the release of dopamine, norepinephrine, and serotonin in the brain. It binds to the dopamine transporter and inhibits the reuptake of dopamine, leading to an increase in the extracellular concentration of dopamine. This results in a feeling of euphoria and increased energy levels. N-methyl-N-(1-methylpiperidin-4-yl)butanamide also activates the adrenergic system, leading to an increase in heart rate and blood pressure.
Biochemical and Physiological Effects:
N-methyl-N-(1-methylpiperidin-4-yl)butanamide has been shown to have a range of biochemical and physiological effects. It increases the release of dopamine, norepinephrine, and serotonin, leading to an increase in energy levels, euphoria, and improved mood. N-methyl-N-(1-methylpiperidin-4-yl)butanamide also activates the adrenergic system, leading to an increase in heart rate and blood pressure. Long-term use of N-methyl-N-(1-methylpiperidin-4-yl)butanamide can lead to tolerance, dependence, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-N-(1-methylpiperidin-4-yl)butanamide has several advantages for use in lab experiments. It is a potent stimulant that can be used to investigate the effects of stimulants on the central nervous system. N-methyl-N-(1-methylpiperidin-4-yl)butanamide has also been used as a tool to study the mechanisms of addiction and drug abuse. However, there are also limitations to the use of N-methyl-N-(1-methylpiperidin-4-yl)butanamide in lab experiments. It is a designer drug that is not well understood, and its long-term effects are not known. N-methyl-N-(1-methylpiperidin-4-yl)butanamide is also highly addictive and can lead to tolerance and dependence.
Direcciones Futuras
There are several future directions for research on N-methyl-N-(1-methylpiperidin-4-yl)butanamide. One area of interest is the development of new drugs that target the dopamine transporter, which could lead to the development of more effective treatments for addiction and drug abuse. Another area of interest is the investigation of the long-term effects of N-methyl-N-(1-methylpiperidin-4-yl)butanamide on the brain and behavior. Further research is needed to understand the mechanisms of action of N-methyl-N-(1-methylpiperidin-4-yl)butanamide and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-methyl-N-(1-methylpiperidin-4-yl)butanamide involves the reaction of 4-methylpiperidine with 4-chlorobutyronitrile, followed by reduction with lithium aluminum hydride. The resulting product is then subjected to N-methylation using methyl iodide. The final product is obtained through recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
N-methyl-N-(1-methylpiperidin-4-yl)butanamide has been extensively studied for its potential applications in scientific research. It has been used as a tool to investigate the effects of stimulants on the central nervous system. N-methyl-N-(1-methylpiperidin-4-yl)butanamide has been shown to increase the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a crucial role in the regulation of mood, reward, and motivation. N-methyl-N-(1-methylpiperidin-4-yl)butanamide has also been used to study the mechanisms of addiction and drug abuse.
Propiedades
IUPAC Name |
N-methyl-N-(1-methylpiperidin-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-4-5-11(14)13(3)10-6-8-12(2)9-7-10/h10H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSFPVBXBLLBTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C)C1CCN(CC1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(1-methylpiperidin-4-yl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(cyclopropylcarbamoyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide](/img/structure/B7464123.png)

![4-bromo-N-[5-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B7464141.png)

![ethyl 4-[3-(4-chlorobenzoyl)imino-1H-isoindol-2-yl]benzoate](/img/structure/B7464153.png)
![(3,4,5,6-tetrahydro-2H-azepin-7-ylamino) N-[butyl(methylsulfonyl)carbamoyl]carbamate](/img/structure/B7464157.png)


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide](/img/structure/B7464191.png)
![[4-(2-Amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)phenyl] thiocyanate](/img/structure/B7464210.png)
![7-Methyl-5-phenyl-1-piperidin-1-yl-3-(3,4,5-trimethoxyphenyl)pyrazolo[4,3-c][1,5,2]oxazaphosphinine 1-oxide](/img/structure/B7464216.png)
![N-[(3,4-dimethoxyphenyl)methyl]-3-(2,5-dioxoimidazolidin-4-yl)-N-methylpropanamide](/img/structure/B7464217.png)
![1-[(4-bromophenyl)carbonyl]-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]piperidine-4-carboxamide](/img/structure/B7464225.png)
![2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(3-hydroxyphenyl)acetamide](/img/structure/B7464231.png)